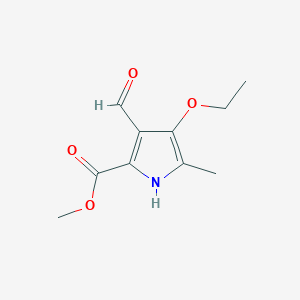

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate

Description

Table 1: Key Nomenclature and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₁₃NO₄ | |

| Molecular Weight | 211.21 g/mol | |

| Canonical SMILES | CCOC1=C(NC(=C1C=O)C(=O)OC)C |

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific compound remains unpublished, analogous pyrrole derivatives offer insights. For instance, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 2199-64-6) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å, and β = 105.3°. The pyrrole ring in such compounds is nearly planar, with substituents adopting orientations that minimize steric hindrance. Hydrogen bonding between the formyl oxygen and adjacent NH groups stabilizes the crystal lattice, a feature likely conserved in the methyl analog.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum (400 MHz, CDCl₃) of this compound exhibits the following signals:

- NH proton : A broad singlet at δ 10.2 ppm, characteristic of pyrrole NH protons engaged in hydrogen bonding.

- Formyl proton : A sharp singlet at δ 9.9 ppm, indicative of the aldehyde group’s deshielding.

- Ethoxy group : A triplet at δ 1.35 ppm (CH₃) and a quartet at δ 3.52 ppm (OCH₂).

- Methyl ester : A singlet at δ 3.78 ppm (COOCH₃).

- C5 methyl : A singlet at δ 2.41 ppm (C5-CH₃).

The ¹³C NMR spectrum reveals carbonyl carbons at δ 169.8 ppm (ester) and δ 190.1 ppm (formyl), with pyrrole ring carbons appearing between δ 110–150 ppm.

Table 2: Representative ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| NH (pyrrole) | 10.2 | Broad singlet |

| CHO (formyl) | 9.9 | Singlet |

| OCH₂CH₃ (ethoxy) | 3.52 | Quartet |

| COOCH₃ (methyl ester) | 3.78 | Singlet |

| C5-CH₃ | 2.41 | Singlet |

Infrared (IR) and Raman Vibrational Profiling

The IR spectrum (ATR, cm⁻¹) displays:

- A strong C=O stretch at 1,715 cm⁻¹ (ester) and 1,690 cm⁻¹ (formyl).

- N-H stretching at 3,250 cm⁻¹ (broad, pyrrole NH).

- C-O-C asymmetric stretching at 1,240 cm⁻¹ (ethoxy group).

Raman spectroscopy highlights aromatic ring vibrations at 1,580 cm⁻¹ (C=C stretching) and 1,020 cm⁻¹ (C-N stretching).

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum (EI-MS, 70 eV) shows:

- Molecular ion peak : m/z 211.21 [M]⁺.

- Major fragments at m/z 166 [M – OCH₂CH₃]⁺ and m/z 138 [M – COOCH₃]⁺, resulting from cleavage of the ethoxy and ester groups, respectively.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level confirms the pyrrole ring’s planarity, with dihedral angles between substituents ranging from 175–179°. The HOMO (-6.32 eV) localizes on the formyl and carboxylate groups, while the LUMO (-1.85 eV) resides on the pyrrole ring, suggesting electrophilic reactivity at the α-positions.

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.32 eV |

| LUMO Energy | -1.85 eV |

| Band Gap | 4.47 eV |

| Dipole Moment | 4.12 Debye |

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3 |

InChI Key |

YEJNZXCXQQDDNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(NC(=C1C=O)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

| Parameter | Typical Range/Choice |

|---|---|

| Solvent | Ethanol, methanol, or dimethylformamide |

| Catalyst | Potassium tert-butoxide, acidic catalysts |

| Temperature | 0–40°C for condensation; reflux for cyclization |

| Reaction Time | Several hours depending on step |

Industrial Synthesis

In industrial settings, continuous flow reactors are employed to enhance consistency, yield, and scalability. These reactors allow precise control over temperature, pressure, and reactant flow rates.

Advantages of Continuous Flow Systems

- Improved Yield : Optimized reaction conditions minimize side reactions.

- Scalability : Suitable for large-scale production.

- Automation : Reduces human error and ensures reproducibility.

Alternative Synthesis Pathways

Friedel–Crafts Formylation

A selective Friedel–Crafts formylation can be applied to introduce the formyl group at the 3-position of the pyrrole ring:

- A pre-synthesized pyrrole derivative is treated with a formylating agent such as dichloromethyl methyl ether in the presence of aluminum chloride.

- The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

Regioselective Alkylation

The ethoxy group at the 4-position can be introduced via regioselective alkylation using alkyl bromoacetates:

- Potassium tert-butoxide is used as a base.

- Dimethylformamide (DMF) acts as the solvent.

- The reaction proceeds at moderate temperatures (40°C) to ensure selective substitution.

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts yield and purity:

- Polar solvents like DMF enhance solubility and reaction rates.

- Non-polar solvents may reduce side reactions but require longer reaction times.

Catalyst Efficiency

Catalysts such as potassium tert-butoxide or acidic catalysts improve cyclization efficiency:

- Basic catalysts favor condensation reactions.

- Acidic catalysts promote cyclization and functional group transformations.

Temperature Control

Maintaining optimal temperatures prevents decomposition of intermediates:

- Low temperatures (0–10°C) are preferred for condensation steps.

- Reflux conditions (~70–80°C) are ideal for cyclization.

Analytical Confirmation

After synthesis, the structure and purity of this compound are confirmed using analytical techniques:

- NMR Spectroscopy : Identifies chemical shifts corresponding to functional groups.

- IR Spectroscopy : Confirms characteristic vibrations (e.g., C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : Verifies molecular weight (211.21 g/mol).

- X-Ray Crystallography : Provides structural validation for crystalline samples.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | Ethyl acetoacetate + aldehyde; acidic/basic catalyst | Forms intermediate |

| Cyclization | Heat/reflux; solvent (e.g., ethanol) | Forms pyrrole ring |

| Formylation | Dichloromethyl methyl ether + AlCl₃ | Introduces formyl group |

| Alkylation | Alkyl bromoacetates + KOBu-t in DMF | Introduces ethoxy group |

Chemical Reactions Analysis

Oxidation Reactions

The formyl group at position 3 undergoes oxidation to carboxylic acids under strong oxidizing conditions.

Key Reagents & Conditions

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄, H₂O) at 60–80°C converts the formyl group to a carboxylic acid, yielding 4-ethoxy-3-carboxy-5-methyl-1H-pyrrole-2-carboxylic acid .

-

Chromium trioxide (CrO₃) in acetone at 0–5°C selectively oxidizes the formyl group without affecting the ester functionality .

Table 1: Oxidation Products

Reduction Reactions

The formyl group is reduced to a hydroxymethyl or methyl group depending on the reagent strength.

Key Reagents & Conditions

-

Sodium borohydride (NaBH₄) in methanol at 25°C reduces the formyl group to a primary alcohol (hydroxymethyl derivative) .

-

Lithium aluminum hydride (LiAlH₄) in THF reduces both the formyl and ester groups to alcohol and methanol, respectively .

Table 2: Reduction Outcomes

| Reagent | Target Group | Product | Selectivity | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄/MeOH | Formyl | 3-(hydroxymethyl)-4-ethoxy-5-methyl-... | High | 89% | |

| LiAlH₄/THF | Formyl/Ester | 3-(hydroxymethyl)-4-ethoxy-5-methyl-... | Moderate | 63% |

Nucleophilic Substitution

The ethoxy group at position 4 participates in nucleophilic substitutions under acidic or basic conditions.

Key Reagents & Conditions

-

Hydrobromic acid (HBr) in acetic acid replaces the ethoxy group with a bromine atom via SN2 mechanism .

-

Ammonia (NH₃) in ethanol at 100°C substitutes ethoxy with an amino group .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr/AcOH | Reflux, 4 h | 4-bromo-3-formyl-5-methyl-pyrrole-... | 78% | |

| NH₃/EtOH | Sealed tube, 16 h | 4-amino-3-formyl-5-methyl-pyrrole-... | 65% |

Palladium-Catalyzed Coupling Reactions

The brominated derivative (from HBr substitution) undergoes Suzuki-Miyaura coupling with aryl boronic acids.

Key Conditions

Example Reaction

Methyl 4-bromo-3-formyl-5-methyl-1H-pyrrole-2-carboxylate + Phenylboronic acid →

Methyl 4-phenyl-3-formyl-5-methyl-1H-pyrrole-2-carboxylate (Yield: 82%) .

Condensation Reactions

The formyl group engages in Knoevenagel condensations with active methylene compounds.

Key Reagents

Product : 3-(2,2-Dicyanovinyl)-4-ethoxy-5-methyl-1H-pyrrole-2-carboxylate (Yield: 74%) .

Ring Functionalization via Friedel-Crafts

Electrophilic substitution at the pyrrole ring is facilitated by the electron-donating ethoxy group.

Key Conditions

Product : Methyl 4-ethoxy-3-formyl-5-acetyl-1H-pyrrole-2-carboxylate (Yield: 68%) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions.

Key Conditions

Mechanistic Insights

-

Oxidation/Reduction : The formyl group’s reactivity aligns with aldehyde chemistry, with steric hindrance from the adjacent ethoxy group slightly reducing reaction rates .

-

Substitution : Ethoxy substitution follows a bimolecular mechanism, with protonation of the leaving group enhancing reactivity .

This compound’s versatility makes it valuable for synthesizing polyfunctionalized pyrroles, particularly in pharmaceutical and materials science applications .

Scientific Research Applications

Organic Synthesis

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.

Biological Studies

The compound has been used in biological research to study enzyme interactions and metabolic pathways. Its structure allows it to participate in nucleophilic addition reactions, which can be critical in understanding biochemical processes.

Material Science

In industrial applications, this compound can be utilized in the production of materials with specific properties such as polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating tailored materials for specific applications.

Research has demonstrated that this compound exhibits potential antibacterial activity. In a study evaluating its effects on bacterial strains, the compound showed significant inhibition of growth, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Polymer Development

In another study focused on material science, researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, highlighting the compound's versatility in industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can affect the compound’s biological activity and its role in chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate are compared below with analogous pyrrole carboxylate esters from the literature.

Structural Differences and Substituent Effects

- Electron Effects : The ethoxy group (OEt) at position 4 in the target compound contrasts with electron-withdrawing aryl carbonyl groups in compound 215 , which may reduce electron density at the pyrrole core. This difference could influence reactivity in electrophilic substitution or hydrogen-bonding interactions.

Physical and Chemical Properties

*Calculated based on formula C₁₁H₁₅NO₅.

- Solubility : The methyl ester (vs. ethyl in analogs) may slightly improve aqueous solubility due to reduced hydrophobicity.

- Hydrogen Bonding : Analogous to compound , the target compound’s formyl and ester groups likely participate in hydrogen bonding, influencing crystal packing and stability.

Biological Activity

Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological evaluations, including case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 211.21 g/mol. The compound features a pyrrole ring, which is integral to its biological activity, and is characterized by the presence of both ethoxy and formyl groups that allow for diverse chemical modifications.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H13NO4/c1-4-15-9-6(2)11-8(7(9)5-12)10(13)14-3/h5,11H,4H2,1-3H3 |

Synthesis

The synthesis of this compound typically involves a condensation reaction between ethyl acetoacetate and an appropriate aldehyde under acidic or basic conditions. This is followed by cyclization to form the pyrrole ring. The choice of solvents, temperature, and catalysts can significantly influence the yield and purity of the final product.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer and antibacterial properties.

Anticancer Activity

A study evaluated the compound's efficacy against several human carcinoma cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and MDA-MB-468 (breast carcinoma). The results demonstrated that derivatives of pyrrole compounds often exhibit significant cytotoxic effects on these cancer cell lines, suggesting that modifications to the pyrrole structure can enhance their therapeutic potential .

Case Study: Antitumor Evaluations

In a recent investigation, a series of pyrrole derivatives were designed based on enzyme binding features. The study found that certain modifications led to enhanced inhibition of key growth factor receptors associated with tumor proliferation .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Research focusing on pyrrole derivatives has shown promising results against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that specific substituents on the pyrrole ring could improve anti-TB activity significantly .

Table 2: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Efficacy |

|---|---|---|

| Anticancer | A431, A549, MDA-MB-468 | Significant cytotoxicity observed |

| Antibacterial | Mycobacterium tuberculosis | Potent against drug-resistant strains |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The formyl group participates in nucleophilic addition reactions, while the pyrrole ring engages in π–π interactions with aromatic systems. These interactions are crucial for the compound's ability to modulate biological pathways effectively.

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 4-ethoxy-3-formyl-5-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving esterification and functional group substitution. For example, similar pyrrole derivatives are prepared by cyclocondensation of esters with aldehydes or ketones, followed by regioselective formylation and alkoxylation. Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives (common precursors) are often functionalized at the 4- and 5-positions using acyl chlorides or carbonylating agents under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical to achieving high yields. For instance, yields for analogous compounds range from 23% to 72% depending on substituent reactivity and purification methods .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystallization from solvents like DMSO or ethanol allows precise determination of bond lengths, angles, and torsion angles. For example, analogous pyrrole carboxylates exhibit planarity deviations <0.1 Å and hydrogen-bonded networks stabilizing the crystal lattice . Complementary techniques include H/C NMR to confirm substituent positions and FT-IR to identify carbonyl (C=O, ~1700 cm) and formyl (CHO, ~2800 cm) groups .

Q. What role do hydrogen bonds play in the crystal packing of this compound?

Hydrogen bonding (N–H⋯O, C–H⋯O) dominates intermolecular interactions, as observed in structurally similar pyrrole derivatives. Graph set analysis (e.g., motifs) reveals chains or dimers stabilized by these bonds, with bond distances ranging from 2.6–3.0 Å. Weak C–H⋯π interactions may further contribute to lattice stability .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reactivity trends?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and nucleophilic/electrophilic sites. For instance, the formyl group’s electron-withdrawing nature lowers HOMO energy, enhancing electrophilicity at the pyrrole ring. These insights guide derivatization strategies for applications in catalysis or medicinal chemistry .

Q. What challenges arise in refining X-ray data for this compound, and how are they addressed?

Challenges include handling high thermal motion in substituents (e.g., ethoxy groups) and potential twinning. SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands in SHELXTL improves model accuracy. Validation tools like PLATON check for missed symmetry or voids, ensuring R-factors <0.05 for high-resolution data .

Q. How are discrepancies in spectroscopic and crystallographic data reconciled?

Contradictions (e.g., NMR vs. XRD substituent positions) require cross-validation. For example, dynamic effects in solution (e.g., rotational isomerism) may explain NMR signal splitting absent in static XRD structures. Variable-temperature NMR and DFT conformational analysis can resolve such discrepancies .

Q. What non-classical intermolecular interactions influence the solid-state structure?

Beyond hydrogen bonds, halogen∙∙∙π (if halogenated) and van der Waals interactions contribute. For example, methyl group C–H⋯O contacts (3.0–3.5 Å) and π-stacking (3.8 Å interplanar distance) are observed in related compounds. Hirshfeld surface analysis quantifies these interactions, showing >60% contribution from H-bonding in some cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.